N-benzyl-4-chlorophthalazin-1-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a phthalazinamine moiety. This compound features a chlorinated phthalazine ring, contributing to its potential reactivity and biological activity. Phthalazines are a class of heterocyclic compounds known for their applications in various fields, including pharmaceuticals and materials science.
The biological activity of N-benzyl-4-chlorophthalazin-1-amine has been explored in various studies. Compounds containing phthalazine structures exhibit significant pharmacological properties, including:
Several synthetic routes can be employed to produce N-benzyl-4-chlorophthalazin-1-amine:
N-benzyl-4-chlorophthalazin-1-amine has several potential applications:
Studies investigating the interactions of N-benzyl-4-chlorophthalazin-1-amine with biological targets are crucial for understanding its pharmacodynamics. These studies typically involve:
N-benzyl-4-chlorophthalazin-1-amine shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-benzylphthalazin-1-amine | Phthalazine core without chlorine | Potentially less reactive than chlorinated analogs |
| 4-chlorobenzylamine | Simple amine structure | Lacks phthalazine ring; simpler reactivity |
| N-benzyl-N-methylphthalimide | Phthalimide instead of phthalazine | Different core structure; varied biological activity |
| N-(4-methylbenzyl)-4-chlorophthalazin | Methyl substitution on benzyl group | Altered lipophilicity; may affect biological interactions |
The presence of the chlorinated phthalazine core in N-benzyl-4-chlorophthalazin-1-amine distinguishes it from simpler amines and contributes to its unique reactivity and biological profile.
The phthalazine nucleus first gained prominence in the mid-20th century through the development of hydralazine, a vasodilator used to treat hypertension. This breakthrough demonstrated the capacity of bicyclic diazines to modulate cardiovascular pathophysiology through mechanisms distinct from traditional small-molecule drugs. Subsequent structural refinements revealed that substitution patterns on the phthalazine ring system profoundly influence biological activity, driving systematic investigations into position-specific functionalization.
The 1990s marked a pivotal shift with the discovery that phthalazine derivatives could inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. This led to the clinical approval of olaparib and talazoparib, two phthalazine-containing PARP inhibitors that revolutionized targeted cancer therapy. These developments established phthalazines as privileged scaffolds capable of addressing complex therapeutic targets through multiple interaction modalities:
Modern computational analyses reveal three key structural determinants of phthalazine derivatives' pharmacological potential:
Table 1: Structure-Activity Relationships in Phthalazine Derivatives
| Structural Feature | Biological Impact | Example Compounds |
|---|---|---|
| N1-substitution | Modulates target selectivity & metabolic stability | Azelastine (antihistaminic) |
| C4-functionalization | Enhances enzyme inhibition potency | Talazoparib (PARP inhibitor) |
| Ring saturation | Alters membrane permeability & bioavailability | Budralazine (antihypertensive) |
The introduction of electron-withdrawing groups at the C4 position, particularly chlorine, has emerged as a critical strategy for enhancing binding affinity to ATP pockets in kinase domains. This modification increases the compound’s dipole moment while maintaining optimal logP values for blood-brain barrier penetration—a dual advantage exploited in CNS-targeted therapies.
The systematic International Union of Pure and Applied Chemistry name for this compound is N-benzyl-4-chlorophthalazin-1-amine [1]. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms and aromatic ring systems [16] [17]. The name systematically describes the structural components: the benzyl substituent attached to the nitrogen atom, the chlorine substituent at position 4 of the phthalazine ring, and the amine functional group at position 1 [1].
The compound belongs to the phthalazine class of heterocyclic compounds, which are characterized as benzo-fused pyridazines [16] [17]. Phthalazine itself is classified as an azaarene that represents the 2,3-diaza analogue of naphthalene [17]. The parent phthalazine ring system contains two nitrogen atoms positioned at the 1 and 2 positions of the six-membered heterocyclic ring [17] [22].
The numbering system for phthalazine derivatives follows International Union of Pure and Applied Chemistry conventions where the nitrogen atoms occupy positions 1 and 2 [22] [34]. In this specific derivative, the chlorine substituent is located at position 4, while the benzyl amine group is attached at position 1 [1]. The benzyl group, systematically named as phenylmethyl, consists of a benzene ring connected to a methylene group [20].
| Component | Systematic Description | Position |
|---|---|---|
| Phthalazine core | Benzo[d]pyridazine ring system [17] | Parent structure |
| Chloro substituent | Chlorine atom [1] | Position 4 |
| Benzyl group | Phenylmethyl substituent [20] | Attached to nitrogen at position 1 |
| Amine functionality | Primary amine group [1] | Position 1 |
The International Union of Pure and Applied Chemistry classification places this compound within the broader category of substituted phthalazines, specifically as a 1-amino-4-chlorophthalazine derivative with an N-benzyl substitution pattern [22]. The systematic approach to naming ensures unambiguous identification of the molecular structure and substitution pattern [19].
The molecular formula C₁₅H₁₂ClN₃ indicates the presence of four distinct elements in specific stoichiometric ratios [1]. The compound contains fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms [1]. This elemental composition reflects the structural components: the phthalazine ring system contributes eight carbon atoms and two nitrogen atoms, the benzyl group adds seven carbon atoms and five hydrogen atoms, while the chlorine substituent and additional amine nitrogen complete the formula [1].
The theoretical molecular weight calculation based on standard atomic masses yields 269.74 grams per mole, which closely matches the reported value of 269.73 grams per mole [1]. The calculation involves summing the contributions from each element:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 15 | 12.011 [27] | 180.165 |
| Hydrogen | 12 | 1.008 [27] | 12.096 |
| Chlorine | 1 | 35.453 [27] | 35.453 |
| Nitrogen | 3 | 14.007 [27] | 42.021 |
| Total | 31 atoms | - | 269.74 |
The mass percentage composition provides insight into the relative contribution of each element to the overall molecular mass [26] [28]. Carbon represents the largest mass fraction at 66.79%, reflecting the significant aromatic content from both the phthalazine and benzyl components [26]. Nitrogen accounts for 15.58% of the molecular mass, indicating the heterocyclic nature and amine functionality [26]. Chlorine contributes 13.14%, while hydrogen represents the smallest fraction at 4.48% [26].
| Element | Mass Percentage | Significance |
|---|---|---|
| Carbon | 66.79% | Aromatic ring systems and alkyl chains [26] |
| Nitrogen | 15.58% | Heterocyclic rings and amine functionality [26] |
| Chlorine | 13.14% | Halogen substituent [26] |
| Hydrogen | 4.48% | Aromatic and aliphatic hydrogen atoms [26] |
The molecular formula C₁₅H₁₂ClN₃ can be deconstructed to understand the structural components systematically [28]. The phthalazine core contributes C₈H₄N₂, the benzyl group adds C₇H₇, the chlorine substituent provides Cl, and the amine nitrogen contributes N, with one hydrogen atom completing the amine functionality [1] [17]. This analysis confirms the structural integrity and validates the systematic nomenclature assignment [28].
| Table 2: Chlorination Pathways at the 4-Position | |||||
|---|---|---|---|---|---|
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield of Monochloro (%) | Yield of Dichloro (%) | Selectivity |
| Phosphorus Oxychloride (POCl₃) | 110-120 | 4-18 | 65-85 | 15-35 | Moderate |
| Thionyl Chloride (SOCl₂) | 70-80 | 2-6 | 70-90 | 10-30 | High |
| Oxalyl Chloride ((COCl)₂) | 60-80 | 3-8 | 45-65 | 35-55 | Low |
| Phosphorus Pentachloride (PCl₅) | 100-110 | 6-12 | 60-75 | 25-40 | Moderate |
| Chlorine Gas (Cl₂) | 25-40 | 1-4 | 55-75 | 25-45 | Variable |
| Table 3: Optimization of Reaction Conditions | |||
|---|---|---|---|
| Parameter | Optimal Conditions | Effect on Yield | Industrial Considerations |
| Solvent Type | Ethanol, DMF, Solvent-free | Protic solvents favor cyclization | Cost, recovery, environmental impact |
| Temperature | 80-120°C | Higher temp increases rate but may reduce selectivity | Energy costs, equipment requirements |
| Catalyst Loading | 5-10 mol% | Optimal at 5-7 mol%, excess shows no benefit | Cost of catalyst, recovery/recycling |
| Reaction Time | 2-6 hours | Longer times may cause decomposition | Throughput vs. selectivity balance |
| Atmosphere | Inert (N₂/Ar) | Prevents side oxidation reactions | Inert gas costs, safety considerations |
| Concentration | 0.1-0.5 M | Too dilute reduces rate, too concentrated causes side reactions | Solvent usage, reactor size |
| Table 4: Industrial-Scale Production Challenges | ||
|---|---|---|
| Challenge Category | Specific Issues | Mitigation Strategies |
| Scale-up Chemistry | Heat/mass transfer limitations, mixing efficiency | Continuous processing, improved reactor design, temperature control |
| Process Safety | Hydrazine handling, exothermic reactions, toxic reagents | Automated handling systems, emergency protocols, personal protective equipment |
| Environmental Compliance | Solvent emissions, waste disposal, regulatory compliance | Green chemistry approaches, solvent recovery, waste minimization |
| Equipment Requirements | Corrosion resistance, pressure ratings, specialized materials | Material selection, preventive maintenance, redundant systems |
| Quality Control | Impurity control, analytical methods, batch consistency | In-line monitoring, statistical process control, validation protocols |
| Economic Considerations | Raw material costs, energy consumption, capital investment | Process intensification, energy recovery, economies of scale |